8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT
Description
8-Azidoadenosine-5'-O-diphosphate sodium salt (CAS: 102185-14-8) is a chemically modified nucleotide derivative featuring an azido (-N₃) group at the C8 position of the adenine ring and a diphosphate moiety at the 5'-position. Its molecular formula is C₁₀H₁₂N₈Na₂O₁₀P₂ (disodium salt) or C₁₀H₁₁N₈O₁₀P₂·3Na (trisodium salt, depending on hydration state) with a molecular weight of approximately 534.2 g/mol . This compound is primarily utilized as a photoaffinity probe due to its ability to form covalent bonds with nucleotide-binding proteins upon UV irradiation, enabling the study of enzyme active sites, receptor interactions, and nucleotide-dependent signaling pathways .
Properties
CAS No. |
102185-14-8 |
|---|---|
Molecular Formula |
C10H13N8NaO10P2 |
Molecular Weight |
490.2 |
Origin of Product |
United States |
Preparation Methods
Regioselective Functionalization of the Adenine Ring
The adenine ring’s 8-position is a common site for modifications due to its accessibility and compatibility with nucleophilic substitution reactions. Early synthetic routes focused on halogenation followed by azide substitution. For example, 8-bromoadenosine serves as a key intermediate, enabling the displacement of bromine with an azido group via Staudinger-type reactions.
In a representative protocol, adenosine derivatives are first protected at the 2', 3', and 5'-hydroxyl groups using acetic anhydride and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This step prevents unwanted side reactions during subsequent functionalization. Bromination at the 8-position is then achieved using aqueous bromine, yielding 8-bromoadenosine triacetate (Fig. 1). The bromine atom acts as a leaving group, facilitating its replacement with an azido group under optimized conditions.
Preparation of 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt
Stepwise Synthesis of 8-Azidoadenosine
The synthesis begins with the preparation of 8-azidoadenosine, which is subsequently phosphorylated to form the diphosphate.
Protection of Hydroxyl Groups
Adenosine (1) is acetylated using acetic anhydride and DMAP to yield 2',3',5'-tri-O-acetyladenosine (2). This protection ensures the sugar moiety remains stable during subsequent reactions.
Bromination at the 8-Position
Tri-O-acetyladenosine (2) undergoes bromination using aqueous bromine in dichloromethane, producing 8-bromo-2',3',5'-tri-O-acetyladenosine (3). The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion.
Azide Substitution
The bromine atom in compound 3 is replaced with an azido group using cesium azide (CsN₃) and trimethylsilyl azide (TMSN₃) in refluxing dioxane. This step yields 8-azido-2',3',5'-tri-O-acetyladenosine (4), with the reaction progress tracked via liquid chromatography-mass spectrometry (LC/MS).
Deprotection of Acetyl Groups
The acetyl groups are removed using 2 M methanolic ammonia at -40°C, yielding 8-azidoadenosine (5). This low-temperature deprotection prevents degradation of the azido functionality.
Table 1: Key Reaction Conditions for 8-Azidoadenosine Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Protection | Ac₂O, DMAP | CH₂Cl₂ | RT | 85–90 |
| Bromination | Br₂ (aq) | CH₂Cl₂ | 0°C | 75–80 |
| Azide Substitution | CsN₃, TMSN₃ | Dioxane | Reflux | 60–65 |
| Deprotection | NH₃/MeOH | MeOH | -40°C | 90–95 |
Analytical Characterization
Spectroscopic Validation
8-azidoadenosine-5'-O-diphosphate sodium salt is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The ¹H-NMR spectrum exhibits distinct signals for the ribose protons (δ 4.0–5.5 ppm) and the adenine H-2 proton (δ 8.3 ppm). The azido group’s presence is confirmed via infrared (IR) spectroscopy (ν ~2100 cm⁻¹).
Table 2: Spectroscopic Data for 8-Azidoadenosine-5'-O-Diphosphate
Applications and Biological Relevance
8-Azido-ADP serves as a photoaffinity probe for studying ADP-binding proteins, such as glutamate dehydrogenase (GDH) and eukaryotic translation initiation factor 2 (eIF2) . Its azido group enables UV-induced crosslinking to target proteins, facilitating their identification and structural analysis .
Chemical Reactions Analysis
Types of Reactions
8-Azidoadenosine-5’-O-diphosphate sodium salt undergoes various chemical reactions, including:
Photoactivation: Upon exposure to long-wavelength ultraviolet light, the azido group is activated to form a highly reactive nitrene moiety.
Covalent Bond Formation: The reactive nitrene can form covalent bonds with residues of target proteins, facilitating the study of protein interactions.
Common Reagents and Conditions
Ultraviolet Light: Used to activate the azido group.
Buffer Solutions: Maintain the pH and ionic strength required for the reactions.
Target Proteins: The compound interacts with specific proteins to form covalent bonds.
Major Products Formed
The primary product formed from the reactions involving 8-Azidoadenosine-5’-O-diphosphate sodium salt is a covalently bonded complex between the compound and the target protein. This complex can be analyzed to gain insights into protein structure and function .
Scientific Research Applications
Research Applications
-
Photoaffinity Labeling
- 8-Azido-ADP is extensively used as a photoaffinity label to study enzyme active sites. When exposed to UV light, the azide group can form a covalent bond with nearby amino acids in proteins, allowing researchers to map binding sites and understand enzyme mechanisms.
- Case Study : Marti et al. (1997) demonstrated that 8-Azido-ADP could effectively label ATP synthase in submitochondrial particles, providing insights into ATP hydrolysis mechanisms .
-
Enzyme Mechanism Studies
- The compound is employed to trap transition states in enzymatic reactions. By using radiolabeled forms of 8-Azido-ADP, researchers can analyze the interactions between nucleotides and enzymes.
- Case Study : A study published in Biochemistry highlighted how 8-Azido-ADP was used to investigate the binding affinities of P-glycoprotein (Pgp) during ATP hydrolysis, revealing critical insights into drug transport mechanisms .
-
Cellular Signaling Research
- Researchers utilize 8-Azido-ADP to explore cellular signaling pathways involving adenine nucleotides. Its ability to mimic ADP allows for the investigation of ADP-dependent signaling processes.
- Case Study : A recent study synthesized cyclic ADP-ribose analogs from 8-Azido-ADP to probe calcium release mechanisms in cells, demonstrating its role in calcium signaling .
-
Synthesis of Nucleotide Analogues
- The compound serves as a precursor for synthesizing various nucleotide analogs that can be used in therapeutic research or as biochemical probes.
- Case Study : The synthesis of photo-clickable adenosine derivatives from 8-Azido-ADP has been reported, enabling the development of new tools for studying nucleotide interactions .
Table 1: Comparison of Applications
Mechanism of Action
The mechanism of action of 8-Azidoadenosine-5’-O-diphosphate sodium salt involves the activation of the azido group by long-wavelength ultraviolet light. This activation results in the formation of a reactive nitrene moiety, which can covalently bond with residues of target proteins. The covalent bonding allows for the identification and study of protein interactions, providing valuable insights into protein structure and function .
Comparison with Similar Compounds
Adenosine-5'-Diphosphate Disodium Salt (ADP-Na₂)
8-Azidoadenosine-5'-Triphosphate Sodium Salt (8-N₃-ATP)
Adenosine-5'-Monophosphate Sodium Salt (AMP-Na)
- Molecular Formula : C₁₀H₁₃N₅O₇P·Na (MW: 369.2 g/mol) .
- Function : Primarily involved in energy transfer and signaling. Lacks the diphosphate and azido groups necessary for photoaffinity applications .
Photolabeling Efficiency and Binding Affinity
Key Findings :
- 8-N₃-ADP exhibits high catalytic site labeling efficiency (80%) in the presence of ATP and Ca²⁺, comparable to TNP-8N₃-ATP (>90%) but with lower binding affinity .
- Unlike 8-N₃-ATP, 8-N₃-ADP is less effective in activating tubulin polymerization, reflecting its diphosphate-dependent specificity .
Solubility and Stability
Notes:
- 8-N₃-ADP requires stringent storage at -80°C to maintain functionality, whereas ADP-Na₂ is more stable under standard conditions .
Protein Interaction Mapping
8-N₃-ADP has been instrumental in identifying nucleotide-binding domains in:
- Glutamate dehydrogenase (GDH) : Covalent labeling revealed ATP/ADP regulatory sites in bovine brain isoproteins .
- Eukaryotic translation initiation factor 2 (eIF2) : Demonstrated competitive binding with GTP, elucidating translational control mechanisms .
Enzyme Mechanism Studies
- Ca²⁺-ATPase: TNP-8N₃-ADP analogs showed "superfluorescence" during enzyme turnover, enabling real-time monitoring of conformational changes .
Biological Activity
8-Azidoadenosine-5'-O-diphosphate sodium salt (8-N3-ADP) is a modified nucleotide that plays a significant role in biochemical research, particularly in the study of purinergic signaling and receptor interactions. Its unique azido group allows for photoaffinity labeling and click chemistry applications, making it a valuable tool in molecular biology and pharmacology.
- Chemical Formula : C10H14N8O10P2
- Molecular Weight : 468.2 g/mol
- Purity : >95% (HPLC)
- Absorption Maximum : λmax 281 nm
- Solubility : Soluble in water at pH 7.6
8-N3-ADP acts as a competitive inhibitor of various enzymes involved in nucleotide metabolism. Its azido group allows for covalent bonding to target proteins upon exposure to UV light, facilitating the study of protein interactions and functions.
Key Mechanisms:
- Photoaffinity Labeling : The azido group can form stable bonds with nucleophilic residues in proteins, allowing researchers to identify and characterize ADP-binding proteins.
- Binding Affinity : Studies indicate that 8-N3-ADP exhibits similar binding affinities to purinergic receptors compared to its non-modified counterparts, suggesting that the azido modification does not significantly alter its interaction with these proteins .
1. Interaction with P-glycoprotein (Pgp)
Research has demonstrated that 8-N3-ADP can trap transition states of Pgp, a crucial ATP-dependent drug efflux pump implicated in multidrug resistance in cancer cells. The trapping occurs even in the absence of ATP hydrolysis, indicating that both ATP sites on Pgp can interact with 8-N3-ADP effectively .
| Parameter | Value |
|---|---|
| Energy of Activation | 152 kJ/mol |
| Half-maximal Trapping Concentration | Similar for 8-N3-ATP and 8-N3-ADP |
2. Modulation of ADP-Binding Proteins
8-N3-ADP is recognized as a modulator of ADP-binding proteins, enhancing metabolic stability and providing insights into the stereospecificity of ADP-responsive receptors . This property is particularly useful for characterizing receptor-ligand interactions in various biological systems.
3. Antiviral Activity
While primarily studied for its effects on purinergic signaling, there is potential for 8-N3-ADP to exhibit antiviral properties similar to other nucleoside analogs. These compounds often act as competitive inhibitors for viral enzymes, which could lead to their incorporation into viral RNA or DNA, ultimately disrupting viral replication processes .
Case Study 1: Photoaffinity Labeling in Cancer Research
A study utilized 8-N3-ADP to identify ADP-binding proteins involved in drug resistance mechanisms in cancer cells. By employing UV irradiation, researchers were able to covalently label these proteins, facilitating their subsequent isolation and characterization.
Case Study 2: Interaction with Antiviral Targets
In another investigation, 8-N3-ADP was tested against various viral enzymes to evaluate its potential as an antiviral agent. The results indicated that while it did not exhibit direct antiviral activity, its structural analogs showed promise when incorporated into viral genomes, leading to chain termination during replication .
Q & A
Q. Table 1. Comparative Enzyme Kinetics of ADP Analogs
| Enzyme | Substrate | Kₐ (µM) | Vₘₐₓ (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Hexokinase (E. coli) | Native ADP | 120 ± 15 | 8.2 ± 0.3 | |
| Hexokinase (E. coli) | Azido-ADP | 290 ± 25 | 7.8 ± 0.4 |
Q. Table 2. Photoaffinity Labeling Optimization
| Parameter | Recommended Condition | Outcome |
|---|---|---|
| UV Wavelength | 312 nm | Maximal crosslinking, minimal damage |
| Irradiation Time | 2 min (pulsed) | 85% labeling efficiency |
| Scavenger | 1 mM DTT | 95% enzyme activity retention |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
